Capnine

描述

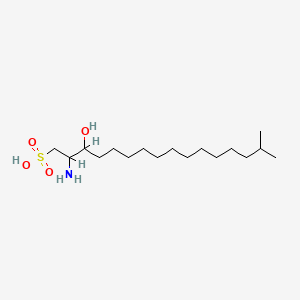

Structure

2D Structure

3D Structure

属性

CAS 编号 |

76187-10-5 |

|---|---|

分子式 |

C17H37NO4S |

分子量 |

351.5 g/mol |

IUPAC 名称 |

2-amino-3-hydroxy-15-methylhexadecane-1-sulfonic acid |

InChI |

InChI=1S/C17H37NO4S/c1-15(2)12-10-8-6-4-3-5-7-9-11-13-17(19)16(18)14-23(20,21)22/h15-17,19H,3-14,18H2,1-2H3,(H,20,21,22) |

InChI 键 |

XMTQSVIYISYLNK-UHFFFAOYSA-N |

SMILES |

CC(C)CCCCCCCCCCCC(C(CS(=O)(=O)O)N)O |

规范 SMILES |

CC(C)CCCCCCCCCCCC(C(CS(=O)(=O)O)N)O |

同义词 |

2-amino-3-hydroxy-15-methylhexadecane-1-sulfonic acid capnine |

产品来源 |

United States |

Foundational & Exploratory

The Discovery and Bacterial Origin of Capnine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, origin, and biosynthesis of capnine, a unique sulfonolipid found in a diverse range of bacteria. The document details the key enzymatic steps in its production, presents quantitative data on its abundance, and outlines the experimental methodologies used to elucidate its structure and function. This information is critical for researchers investigating bacterial lipid metabolism, developing novel antimicrobial agents, and understanding the role of these molecules in bacterial physiology and pathogenesis.

Discovery and Origin of this compound

This compound was first identified in 1980 by W. Godchaux III and E. R. Leadbetter in gliding bacteria belonging to the genus Capnocytophaga.[1][2][3] Structurally, this compound is 2-amino-3-hydroxy-15-methylhexadecane-1-sulfonic acid, a sulfonolipid that is an analog of sphinganine.[2][3][4][5] This discovery was significant as it introduced a novel class of lipids in prokaryotes.

This compound and its N-acylated derivatives, known as capnoids, are primarily located in the outer membrane of Gram-negative bacteria from the phylum Bacteroidetes.[1][6][7][8][9][10] This phylum includes a wide array of bacteria from various environments, including soil, marine habitats, and the human microbiome, encompassing oral and intestinal bacteria.[1][6][7][8] The presence of this compound is not merely incidental; it is essential for the characteristic gliding motility observed in many of these bacterial species.[1]

The Biosynthetic Pathway of this compound

The biosynthesis of this compound in bacteria bears a striking resemblance to the well-established sphingolipid biosynthetic pathway.[1][6][7][9][10] The process is primarily mediated by a trio of key enzymes: Cysteate synthase (CapA), Cysteate-C-fatty acyltransferase (CapB), and NAD(P)H-dependent dehydrothis compound reductase (CapC).[1][6][7][8][9] The genes encoding these enzymes have been identified and characterized in bacteria such as Capnocytophaga ochracea and Ornithobacterium rhinotracheale.[1][6][8]

The biosynthetic pathway can be summarized in the following steps:

-

Formation of Cysteate: The pathway initiates with the synthesis of cysteate from O-phospho-L-serine and sulfite, a reaction catalyzed by Cysteate synthase (CapA) .[1][6][7][8][9]

-

Formation of Dehydrothis compound: Subsequently, Cysteate-C-fatty acyltransferase (CapB) catalyzes the condensation of cysteate with a long-chain fatty acyl-CoA, typically 13-methyl-myristoyl-CoA, to form dehydrothis compound.[1][6][7][8][9]

-

Reduction to this compound: The final step involves the reduction of the keto group in dehydrothis compound by NAD(P)H-dependent dehydrothis compound reductase (CapC) to yield the final product, this compound.[1][6][7][8][9]

Interestingly, some bacteria possess an alternative route for the synthesis of the intermediate 3-dehydrothis compound, which involves an archaeal-type cysteate synthase.[1] The widespread presence of homologs for capA, capB, and capC across the Bacteroidetes phylum suggests that the capacity to produce this compound is a common feature of this bacterial lineage.[1][6][7][8]

Signaling Pathway Diagram

Caption: The enzymatic cascade of the this compound biosynthetic pathway.

Quantitative Data on this compound Abundance

The concentration of this compound and its acylated derivatives can be substantial, highlighting their importance as major components of the bacterial cell envelope.

| Bacterial Strain/Component | Lipid | Abundance | Reference |

| Capnocytophaga spp. (whole cells) | This compound and N-acylthis compound | 7 - 16 µmol/g (wet weight) | [3] |

| Capnocytophaga spp. (isolated cell envelopes) | This compound and N-acylthis compound | up to 400 mg/g of envelope protein | [3] |

Experimental Protocols

The elucidation of the this compound structure and its biosynthetic pathway has relied on a combination of classic and modern biochemical and analytical techniques.

Structural Elucidation of this compound

The definitive structure of this compound was determined using the following key experimental methods:

-

Infrared (IR) Absorption Spectrometry: This technique was employed to identify the functional groups present in the isolated lipid, providing initial clues about its chemical nature, including the presence of the sulfonate group.[3][4]

-

High-Resolution Mass Spectrometry (HR-MS): HR-MS was crucial for determining the precise molecular weight and elemental composition of this compound, which allowed for the deduction of its chemical formula.[3][4]

Elucidation of the Biosynthetic Pathway

The identification of precursors and the characterization of the enzymes involved in this compound biosynthesis were achieved through the following experimental approaches:

-

Stable Isotope Labeling: Early studies utilized labeling experiments to trace the metabolic fate of potential precursors. For instance, feeding experiments with isotopically labeled cysteate in Flavobacterium johnsoniae confirmed its role as a direct precursor for the sulfonate head group of this compound.[1]

-

Gene Cloning and Heterologous Expression: The genes encoding the biosynthetic enzymes (CapA, CapB, and CapC) were identified through bioinformatic analysis and subsequently cloned into a suitable expression host, such as E. coli. This allowed for the production of recombinant enzymes in sufficient quantities for further characterization.

-

Enzyme Purification and in vitro Assays: The heterologously expressed enzymes were purified using standard chromatographic techniques (e.g., affinity chromatography, ion-exchange chromatography). The activity of the purified enzymes was then confirmed through in vitro assays by providing the specific substrates (e.g., O-phospho-L-serine and sulfite for CapA) and monitoring the formation of the expected products using methods like high-performance liquid chromatography (HPLC) or mass spectrometry.

Experimental Workflow Diagram

References

- 1. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]

- 2. This compound | Cyberlipid [cyberlipid.gerli.com]

- 3. Capnocytophaga spp. contain sulfonolipids that are novel in procaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C17H37NO4S | CID 195905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Identification and Characterization of the Biosynthetic Pathway of the Sulfonolipid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. experts.illinois.edu [experts.illinois.edu]

- 8. Collection - Identification and Characterization of the Biosynthetic Pathway of the Sulfonolipid this compound - Biochemistry - Figshare [figshare.com]

- 9. librarysearch.bates.edu [librarysearch.bates.edu]

- 10. pubs.acs.org [pubs.acs.org]

The Crucial Role of Capnine in Bacterial Gliding Motility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gliding motility, a form of microbial translocation over surfaces without the aid of flagella or pili, is a key characteristic of many bacteria belonging to the phylum Bacteroidetes. This unique mode of movement is critical for various biological functions, including biofilm formation, nutrient acquisition, and pathogenesis. At the heart of this intricate process lies capnine, a sulfonolipid embedded in the outer membrane. This technical guide provides an in-depth exploration of the biological role of this compound in gliding motility, focusing on its biosynthesis, its necessity for the function of the Type IX Secretion System (T9SS), and the experimental methodologies used to study this phenomenon. The information presented herein is intended to be a valuable resource for researchers investigating novel antimicrobial targets and scientists in the field of bacterial motility.

Introduction to this compound and Gliding Motility

This compound, chemically known as 2-amino-3-hydroxy-15-methylhexadecane-1-sulfonic acid, is a sulfonolipid structurally analogous to sphingolipids.[1][2] It is a major component of the outer membrane of several gliding bacteria, including those from the genera Capnocytophaga and Flavobacterium.[3][4] Gliding motility is a complex process that involves the movement of adhesin proteins along the cell surface, propelled by a motor complex. In many Bacteroidetes, this machinery is the Type IX Secretion System (T9SS).[5] The integrity of the outer membrane, where both this compound and the T9SS are located, is paramount for efficient gliding.

The this compound Biosynthetic Pathway

The synthesis of this compound is a multi-step enzymatic process that is essential for its incorporation into the outer membrane. The pathway involves three key enzymes: CapA, CapB, and CapC.

-

CapA (Cysteate Synthase): This enzyme catalyzes the formation of cysteate from O-phospho-L-serine and sulfite.[4][6]

-

CapB (Cysteate-C-fatty acyltransferase): CapB then catalyzes the condensation of cysteate with a fatty acyl-CoA, such as 13-methyl-myristoyl-CoA, to form dehydrothis compound.[4][6]

-

CapC (Dehydrothis compound Reductase): Finally, the NAD(P)H-dependent enzyme CapC reduces dehydrothis compound to produce this compound.[4][6]

In some bacteria, such as Alistipes finegoldii, an alternative first step is catalyzed by the enzyme SulA, a cysteate acyl-acyl carrier protein (ACP) transferase, which condenses acyl-ACP and cysteate to form 3-ketothis compound.[7]

Quantitative Impact of this compound on Gliding Motility

The absence of this compound has a profound impact on the gliding motility of bacteria. Studies on Flavobacterium johnsoniae have demonstrated that mutations in genes required for this compound biosynthesis lead to a complete loss or significant reduction of gliding motility.

| Strain | Relevant Genotype/Phenotype | Gliding Speed | Colony Morphology | Reference |

| Flavobacterium johnsoniae (Wild-Type) | This compound proficient | Up to 10 µm/s | Spreading colonies with thin edges | [1] |

| Flavobacterium johnsoniae (Wild-Type) | This compound proficient | Approximately 5 µm/s | Spreading colonies | [6] |

| Flavobacterium johnsoniae (fjoh_2419 mutant) | Deficient in this compound synthesis | Reduced motility at the microscopic level | Non-spreading colonies | [1] |

| Flavobacterium johnsoniae (gldK, gldL, gldM mutants) | Defective in T9SS components | Completely deficient in gliding motility | Non-spreading colonies | [1] |

The Role of this compound in the Function of the Type IX Secretion System (T9SS)

The T9SS is a complex molecular machine responsible for the secretion and surface localization of adhesin proteins, such as SprB in F. johnsoniae, which are essential for gliding motility. While a direct signaling interaction between this compound and the T9SS has not been elucidated, the available evidence strongly suggests that this compound's role is structural and essential for the proper functioning of the T9SS. This compound, as a major component of the outer membrane, is critical for maintaining the membrane's integrity and fluidity. This is necessary for the correct assembly and operation of the T9SS protein complex, which spans the entire cell envelope. A deficient outer membrane due to the absence of this compound would likely lead to the mislocalization or dysfunction of T9SS components, thereby inhibiting the transport of adhesins to the cell surface and abolishing gliding motility.

Experimental Protocols

Enzyme Assays for this compound Biosynthesis

The following are generalized protocols for assaying the activity of the key enzymes in the this compound biosynthetic pathway, based on methodologies described in the literature.

5.1.1. CapA (Cysteate Synthase) Activity Assay

-

Principle: The formation of cysteate from O-phospho-L-serine and sulfite is monitored by liquid chromatography-mass spectrometry (LC-MS).

-

Reaction Mixture:

-

50 mM Tris-HCl buffer (pH 8.0)

-

10 mM O-phospho-L-serine

-

20 mM Sodium sulfite

-

10 µM Pyridoxal 5'-phosphate (PLP)

-

1 µg of purified CapA enzyme

-

-

Procedure:

-

Combine all reaction components except the enzyme in a microcentrifuge tube.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the purified CapA enzyme.

-

Incubate at 37°C for 30 minutes.

-

Terminate the reaction by adding an equal volume of ice-cold methanol.

-

Centrifuge at high speed to pellet the precipitated protein.

-

Analyze the supernatant for the presence of cysteate using LC-MS.

-

5.1.2. CapB (Cysteate-C-fatty acyltransferase) Activity Assay

-

Principle: The formation of dehydrothis compound from cysteate and a fatty acyl-CoA is detected by LC-MS.

-

Reaction Mixture:

-

50 mM HEPES buffer (pH 7.5)

-

5 mM Cysteate

-

1 mM 13-methyl-myristoyl-CoA

-

10 µM PLP

-

2 µg of purified CapB enzyme

-

-

Procedure:

-

Follow the same procedural steps as for the CapA assay.

-

Analyze the supernatant for the presence of dehydrothis compound using LC-MS.

-

5.1.3. CapC (Dehydrothis compound Reductase) Activity Assay

-

Principle: The reduction of dehydrothis compound to this compound is coupled to the oxidation of NAD(P)H, which can be monitored spectrophotometrically by the decrease in absorbance at 340 nm, or the product can be analyzed by LC-MS.

-

Reaction Mixture:

-

50 mM Phosphate buffer (pH 7.0)

-

0.2 mM Dehydrothis compound (synthesized via the CapB reaction)

-

0.2 mM NADPH or NADH

-

1 µg of purified CapC enzyme

-

-

Procedure:

-

Combine all reaction components except the enzyme in a quartz cuvette.

-

Place the cuvette in a spectrophotometer and record the baseline absorbance at 340 nm.

-

Initiate the reaction by adding the purified CapC enzyme and mix quickly.

-

Monitor the decrease in absorbance at 340 nm over time.

-

Alternatively, the reaction can be stopped and the product analyzed by LC-MS to confirm the formation of this compound.

-

Gliding Motility Assay

This protocol provides a method for observing and quantifying bacterial gliding motility on a solid surface.

-

Principle: The movement of individual bacterial cells on an agar surface is observed and recorded using phase-contrast microscopy.

-

Materials:

-

Microscope slides

-

Coverslips

-

Low-melt agar (e.g., 1% in appropriate growth medium)

-

Bacterial culture in logarithmic growth phase

-

Phase-contrast microscope with a camera for time-lapse imaging

-

-

Procedure:

-

Prepare a thin pad of low-melt agar on a microscope slide.

-

Inoculate the center of the agar pad with a small droplet (1-2 µl) of the bacterial culture.

-

Gently place a coverslip over the inoculum.

-

Place the slide on the microscope stage and allow the cells to acclimate for a few minutes.

-

Using a phase-contrast objective (e.g., 40x or 100x oil immersion), focus on the edge of the inoculum where individual cells are visible.

-

Record time-lapse videos of the moving cells.

-

The speed of individual cells can be determined by measuring the distance traveled over a specific time interval using image analysis software.

-

Implications for Drug Development

The essential role of this compound in the gliding motility and outer membrane integrity of many pathogenic bacteria, such as Capnocytophaga species which are associated with periodontal disease, makes its biosynthetic pathway an attractive target for novel antimicrobial drug development. Inhibitors of the CapA, CapB, or CapC enzymes could disrupt the formation of this compound, leading to a loss of gliding motility and potentially compromising the viability of the bacteria. A compromised outer membrane due to the lack of this compound may also increase the susceptibility of the bacteria to other antibiotics. Therefore, high-throughput screening for inhibitors of these enzymes could lead to the discovery of new classes of antibiotics effective against gliding bacteria.

Conclusion

This compound is a critical sulfonolipid whose role in the gliding motility of Bacteroidetes is indispensable. Its biosynthesis is a well-defined enzymatic pathway that is essential for the structural integrity of the outer membrane and the proper functioning of the Type IX Secretion System. The methodologies outlined in this guide provide a framework for the continued investigation of this compound's biological functions and for the exploration of its biosynthetic pathway as a novel target for antimicrobial therapies. Further research into the precise molecular interactions between this compound and the T9SS will undoubtedly provide deeper insights into the fascinating mechanism of bacterial gliding motility.

References

- 1. Flavobacterium johnsoniae Gliding Motility Genes Identified by mariner Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Towards a model for Flavobacterium gliding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Untangling Flavobacterium johnsoniae Gliding Motility and Protein Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Comparative analysis of Cellulophaga algicola and Flavobacterium johnsoniae gliding motility - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]

- 6. Flavobacterium johnsoniae SprA Is a Cell Surface Protein Involved in Gliding Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 7. experts.illinois.edu [experts.illinois.edu]

An In-depth Technical Guide to the Capnine Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Capnine, a sulfonolipid structurally analogous to sphingolipids, is a critical component of the outer membrane of bacteria belonging to the phylum Bacteroidetes. It plays a vital role in their characteristic gliding motility and has been implicated in host-microbe interactions. The elucidation of its biosynthetic pathway has opened new avenues for understanding bacterial lipid metabolism and identifying novel targets for antimicrobial drug development. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the enzymatic steps, key intermediates, and the experimental protocols utilized for its characterization.

Introduction

Sulfonolipids are a class of sulfur-containing lipids found in various bacteria. Among these, this compound (2-amino-3-hydroxy-15-methylhexadecane-1-sulfonate) and its N-acylated derivatives, known as capnoids, are prominently found in the outer membranes of gliding bacteria within the Bacteroidetes phylum.[1][2][3] The biosynthesis of this compound is essential for the gliding motility of these organisms.[2] Structurally, this compound resembles sphingolipids, suggesting a convergent evolutionary path for the biosynthesis of these membrane lipids.[1][2][3] This guide will provide a detailed exploration of the three-enzyme pathway responsible for this compound synthesis.

The this compound Biosynthetic Pathway: A Three-Step Enzymatic Cascade

The biosynthesis of this compound is a sequential three-step enzymatic process that converts O-phospho-L-serine and a fatty acyl-CoA into this compound. The pathway is catalyzed by three key enzymes: Cysteate Synthase (CapA), Cysteate-C-Fatty Acyltransferase (CapB), and NAD(P)H-dependent Dehydrothis compound Reductase (CapC).[1][2][3]

Step 1: Synthesis of Cysteate by CapA

The pathway initiates with the formation of L-cysteate from O-phospho-L-serine (OPS) and sulfite. This reaction is catalyzed by Cysteate Synthase (CapA) , a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[2]

-

Substrates: O-phospho-L-serine, Sulfite

-

Product: L-cysteate, Phosphate

-

Enzyme: CapA (Cysteate Synthase)

-

Cofactor: Pyridoxal 5'-phosphate (PLP)

Step 2: Condensation to form 3-Dehydrothis compound by CapB

The second step involves the condensation of L-cysteate with a long-chain fatty acyl-CoA, typically 13-methyl-myristoyl-CoA, to produce 3-dehydrothis compound. This reaction is catalyzed by Cysteate-C-Fatty Acyltransferase (CapB) .[1][2][3]

-

Substrates: L-cysteate, 13-methyl-myristoyl-CoA

-

Product: 3-Dehydrothis compound, CoA

-

Enzyme: CapB (Cysteate-C-Fatty Acyltransferase)

Step 3: Reduction to this compound by CapC

The final step in the pathway is the reduction of the keto group in 3-dehydrothis compound to a hydroxyl group, yielding the final product, this compound. This stereospecific reduction is catalyzed by the NAD(P)H-dependent Dehydrothis compound Reductase (CapC) .[1][2][3]

-

Substrate: 3-Dehydrothis compound

-

Product: this compound

-

Enzyme: CapC (Dehydrothis compound Reductase)

-

Cofactor: NADPH or NADH

Quantitative Data

While comprehensive kinetic parameters for the this compound biosynthetic enzymes are still being extensively researched, the following table summarizes the available information on the enzymes characterized from Capnocytophaga ochracea (CapA and CapB) and Ornithobacterium rhinotracheale (CapC).

| Enzyme | Source Organism | Substrate(s) | Product(s) | Cofactor(s) | Optimal pH | Optimal Temperature (°C) |

| CapA | Capnocytophaga ochracea | O-phospho-L-serine, Sulfite | L-cysteate, Phosphate | PLP | ~8.0 | 37 |

| CapB | Capnocytophaga ochracea | L-cysteate, 13-methyl-myristoyl-CoA | 3-Dehydrothis compound, CoA | - | ~7.5 | 37 |

| CapC | Ornithobacterium rhinotracheale | 3-Dehydrothis compound | This compound | NADPH | ~7.0 | 37 |

Experimental Protocols

The following protocols are based on the methods described in the primary literature for the characterization of the this compound biosynthetic pathway.[1][2]

Cloning, Expression, and Purification of this compound Biosynthetic Enzymes

Objective: To produce and purify recombinant CapA, CapB, and CapC for in vitro assays.

Protocol:

-

Gene Synthesis and Cloning:

-

Codon-optimize the genes encoding CapA (C. ochracea), CapB (C. ochracea), and CapC (O. rhinotracheale) for expression in Escherichia coli.

-

Synthesize the genes and clone them into a suitable expression vector (e.g., pET-28a(+)) containing an N-terminal hexahistidine (His6) tag for affinity purification.

-

-

Protein Expression:

-

Transform the expression plasmids into an appropriate E. coli expression strain (e.g., BL21(DE3)).

-

Grow the transformed cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM.

-

Continue incubation at 16°C for 16-20 hours.

-

-

Cell Lysis and Protein Purification:

-

Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.

-

Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM dithiothreitol (DTT)).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 16,000 x g for 30 minutes at 4°C.

-

Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elute the His6-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Analyze the purified protein by SDS-PAGE.

-

Desalt and concentrate the purified protein using an appropriate method (e.g., centrifugal filtration) into a storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10% glycerol).

-

In Vitro Enzyme Assays

4.2.1. CapA (Cysteate Synthase) Assay

Objective: To determine the activity of CapA by measuring the formation of L-cysteate.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0), 2 mM O-phospho-L-serine, 10 mM sodium sulfite, 0.1 mM PLP, and 5 µM purified CapA in a total volume of 200 µL.

-

Incubation: Incubate the reaction mixture at 37°C for 1 hour.

-

Reaction Quenching: Stop the reaction by adding 200 µL of methanol.

-

Analysis:

-

Centrifuge the quenched reaction to precipitate the enzyme.

-

Analyze the supernatant for the presence of L-cysteate using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

4.2.2. CapB (Cysteate-C-Fatty Acyltransferase) Assay

Objective: To determine the activity of CapB by measuring the formation of 3-dehydrothis compound.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing 50 mM HEPES (pH 7.5), 2 mM L-cysteate, 0.5 mM 13-methyl-myristoyl-CoA, and 5 µM purified CapB in a total volume of 200 µL.

-

Incubation: Incubate the reaction mixture at 37°C for 1 hour.

-

Reaction Quenching: Stop the reaction by adding 200 µL of methanol.

-

Analysis:

-

Centrifuge the quenched reaction.

-

Analyze the supernatant for the formation of 3-dehydrothis compound by LC-MS.

-

4.2.3. CapC (Dehydrothis compound Reductase) Assay

Objective: To determine the activity of CapC by measuring the NADPH-dependent reduction of 3-dehydrothis compound to this compound.

Protocol:

-

Coupled Assay with CapB: This assay is typically performed as a coupled reaction with CapB to generate the CapC substrate, 3-dehydrothis compound, in situ.

-

Reaction Mixture: Prepare a reaction mixture containing 50 mM HEPES (pH 7.5), 2 mM L-cysteate, 0.5 mM 13-methyl-myristoyl-CoA, 1 mM NADPH, 5 µM purified CapB, and 5 µM purified CapC in a total volume of 200 µL.

-

Incubation: Incubate the reaction mixture at 37°C for 2 hours.

-

Reaction Quenching: Stop the reaction by adding 200 µL of methanol.

-

Analysis:

-

Centrifuge the quenched reaction.

-

Analyze the supernatant for the presence of this compound by LC-MS.

-

Mandatory Visualizations

This compound Biosynthetic Pathway

Caption: The three-step enzymatic pathway for the biosynthesis of this compound.

Experimental Workflow for Enzyme Characterization

Caption: A generalized workflow for the characterization of this compound biosynthetic enzymes.

Relationship between this compound and Sphingolipid Biosynthesis

Caption: A logical diagram illustrating the analogous steps in this compound and sphingolipid biosynthesis.

References

The Pivotal Role of Sulfonolipids in Bacteroidetes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Members of the phylum Bacteroidetes are prominent inhabitants of the mammalian gut microbiome and other diverse environments. A unique feature of many Bacteroidetes species is the production of sulfonolipids, a class of sulfur-containing lipids structurally analogous to sphingolipids. These molecules are not merely structural components of the bacterial outer membrane; they are key players in a variety of physiological processes, including gliding motility, interspecies signaling, and modulation of the host immune system. This technical guide provides an in-depth exploration of the function of sulfonolipids in Bacteroidetes, detailing their biosynthesis, physiological roles, and the experimental methodologies used to study them. A significant focus is placed on their interaction with the host, particularly their ability to antagonize lipopolysaccharide (LPS) signaling through the Toll-like receptor 4 (TLR4) pathway, highlighting their potential as therapeutic targets for inflammatory conditions such as inflammatory bowel disease (IBD).

Introduction

Sulfonolipids are a class of lipids characterized by a capnine base, which is a long-chain amino alcohol containing a sulfonate group, N-acylated with a fatty acid. First identified in environmental bacteria, they are now recognized as significant molecules produced by commensal gut Bacteroidetes, particularly species belonging to the genera Alistipes and Odoribacter. Their structural similarity to eukaryotic sphingolipids, which are crucial signaling molecules, has prompted intensive research into their functions. This guide synthesizes the current understanding of Bacteroidetes sulfonolipids, offering a comprehensive resource for researchers in microbiology, immunology, and drug development.

Sulfonolipid Biosynthesis

The biosynthesis of sulfonolipids in Bacteroidetes is a multi-step enzymatic process that mirrors the initial steps of sphingolipid synthesis. The pathway involves the condensation of a fatty acyl carrier protein (ACP) or coenzyme A (CoA) thioester with the sulfur-containing amino acid, cysteate.

Key Enzymes and Reactions

The core biosynthetic pathway involves the sequential action of several key enzymes:

-

Cysteate Synthase (CapA): In some Bacteroidetes, the pathway begins with the synthesis of cysteate from O-phospho-L-serine and sulfite, catalyzed by CapA.

-

Cysteate Acyl-ACP Transferase (SulA) / Cysteate-C-fatty acyltransferase (CapB): This pyridoxal phosphate (PLP)-dependent enzyme catalyzes the crucial condensation reaction between an acyl-ACP (or acyl-CoA in some species) and cysteate to form 3-ketothis compound. This is the first committed step in sulfonolipid synthesis.

-

Dehydrothis compound Reductase (CapC): The 3-ketothis compound intermediate is then reduced by an NAD(P)H-dependent reductase to form this compound.

-

N-acyltransferase: Finally, a yet-to-be-fully-characterized N-acyltransferase attaches a fatty acid to the amino group of this compound to produce the final sulfonolipid. Variations in the acyl chain (e.g., hydroxylation) lead to different sulfonolipid species, such as sulfobacin A and B.

Biosynthesis Pathway Diagram

The following diagram illustrates the core sulfonolipid biosynthetic pathway in Bacteroidetes.

Caption: The biosynthetic pathway of sulfonolipids in Bacteroidetes.

Physiological Functions of Sulfonolipids

Sulfonolipids are integral to the biology of producing Bacteroidetes, with roles spanning from cellular motility to complex interactions with other organisms.

Gliding Motility

In many environmental Bacteroidetes, such as Flavobacterium johnsoniae and Capnocytophaga species, sulfonolipids are essential for gliding motility, a form of movement over surfaces without the aid of flagella.[1] While the precise mechanism is still under investigation, it is hypothesized that sulfonolipids, being major components of the outer membrane, contribute to the fluidity and adhesive properties of the cell surface, which are necessary for the functioning of the gliding machinery.

Host-Microbe Interactions and Immune Modulation

A critical function of sulfonolipids produced by gut commensal Bacteroidetes is the modulation of the host immune system. Several studies have demonstrated that sulfonolipids, particularly sulfobacin A, can act as antagonists of the Toll-like receptor 4 (TLR4) signaling pathway.[2][3][4][5][6]

Lipopolysaccharide (LPS), a component of the outer membrane of most Gram-negative bacteria, is a potent activator of TLR4, leading to a pro-inflammatory response. Sulfonolipids have been shown to competitively inhibit LPS binding to the MD-2 co-receptor of TLR4.[3] This antagonism dampens the inflammatory cascade initiated by LPS, suggesting a mechanism by which sulfonolipid-producing bacteria can contribute to maintaining gut homeostasis. This function is particularly relevant in the context of inflammatory bowel disease (IBD), where dysregulated immune responses to gut microbes play a central role.

Interspecies Signaling

Bacteroidetes sulfonolipids can also act as signaling molecules in interactions with eukaryotes. A notable example is the induction of multicellular rosette formation in the choanoflagellate Salpingoeca rosetta by sulfonolipids produced by the bacterium Algoriphagus machipongonensis. This interaction suggests a role for sulfonolipids in mediating symbiotic relationships.

Signaling Pathway Diagram: TLR4 Antagonism

The following diagram illustrates the antagonistic effect of Bacteroidetes sulfonolipids on the LPS-induced TLR4 signaling pathway.

Caption: Sulfonolipid antagonism of the LPS/TLR4 signaling pathway.

Quantitative Data

Precise quantification of sulfonolipids in different Bacteroidetes species and within the gut environment is an active area of research. The available data indicates that they are major components of the outer membrane in producing species.

Table 1: Abundance and Properties of Bacteroidetes Sulfonolipids and Related Enzymes

| Parameter | Organism/System | Value/Observation | Reference |

| Lipid Abundance | |||

| Sulfonolipid Content | Cytophaga johnsonae | Localized to the outer membrane. | [7] |

| Sphingolipid Content (structurally related) | Bacteroides thetaiotaomicron OMV | >50% of total lipid content. | |

| Enzyme Kinetics | |||

| SulA (Cysteate Acyl-ACP Transferase) | Alistipes finegoldii | KD for cysteate: ~1.5 mM | [8][9] |

| Hill coefficient (h): ~1.8 | [8][9] | ||

| Substrate preference: Acyl-ACP >> Acyl-CoA | [8][9][10] | ||

| Physiological Concentrations | |||

| Sulfobacin B | Mouse cecum (High-fat diet) | Significantly increased compared to low-fat diet. | [3] |

| This compound and Sulfonolipids | Mouse cecal extracts | Detected, with Alistipes and Odoribacter as primary producers. | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of Bacteroidetes sulfonolipids.

Extraction and Purification of Sulfonolipids

This protocol is adapted from methodologies used for bacterial lipid analysis.

Objective: To extract total lipids, including sulfonolipids, from Bacteroidetes cultures.

Materials:

-

Bacterial cell pellet

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Glass centrifuge tubes with Teflon-lined caps

-

Rotary evaporator

-

Solid Phase Extraction (SPE) silica columns

Procedure:

-

Cell Harvesting: Centrifuge the bacterial culture to obtain a cell pellet. Wash the pellet with sterile phosphate-buffered saline (PBS) to remove media components.

-

Lipid Extraction (Bligh-Dyer Method): a. Resuspend the cell pellet in a single-phase mixture of chloroform:methanol:water (1:2:0.8, v/v/v). b. Vortex vigorously for 15 minutes at room temperature. c. Add additional chloroform and water to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water), creating a two-phase system. d. Centrifuge to separate the phases. e. Carefully collect the lower organic phase containing the lipids.

-

Solvent Removal: Evaporate the solvent from the lipid extract under a stream of nitrogen or using a rotary evaporator.

-

Purification (Optional): For higher purity, the dried lipid extract can be fractionated using SPE on a silica column. Elute with solvents of increasing polarity (e.g., chloroform, acetone, methanol) to separate different lipid classes. Sulfonolipids will elute in the more polar fractions.

Analysis by Mass Spectrometry

Objective: To identify and characterize sulfonolipids in a lipid extract.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Electrospray Ionization (ESI) Mass Spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

-

Sample Preparation: Resuspend the dried lipid extract in a suitable solvent for HPLC injection (e.g., methanol or isopropanol).

-

Chromatographic Separation:

-

Use a C18 reverse-phase HPLC column.

-

Employ a gradient elution program with mobile phases such as water with formic acid and acetonitrile with formic acid. This will separate the different lipid species based on their hydrophobicity.

-

-

Mass Spectrometry Analysis:

-

Operate the mass spectrometer in negative ion mode, as the sulfonate group is readily deprotonated.

-

Acquire full scan MS data to identify the molecular ions of potential sulfonolipids.

-

Perform tandem MS (MS/MS) on the parent ions to obtain fragmentation patterns. A characteristic fragment corresponds to the loss of the sulfonic acid headgroup.

-

Genetic Manipulation: Gene Knockout in Bacteroides

This protocol describes a general method for creating a gene knockout, for example, of sulA, in Bacteroides using a suicide vector and homologous recombination.

Objective: To create a null mutant of a sulfonolipid biosynthesis gene.

Materials:

-

Bacteroides strain of interest

-

E. coli donor strain (e.g., S17-1)

-

Suicide vector (does not replicate in Bacteroides) containing a selectable marker (e.g., erythromycin resistance) and a counter-selectable marker (e.g., sacB).

-

Primers to amplify flanking regions of the target gene.

-

Appropriate antibiotics and growth media for Bacteroides and E. coli.

Procedure:

-

Construct the Knockout Vector: a. Amplify ~1 kb regions upstream and downstream of the target gene (sulA) from Bacteroides genomic DNA. b. Clone these flanking regions into the suicide vector on either side of the selectable marker.

-

Conjugation: a. Grow the E. coli donor strain containing the knockout vector and the recipient Bacteroides strain to mid-log phase. b. Mix the donor and recipient cells and spot them onto a supportive agar plate (e.g., BHI agar). Incubate anaerobically to allow conjugation to occur.

-

Selection of Cointegrants: a. Resuspend the conjugation mixture and plate onto selective agar containing an antibiotic to kill the E. coli donor and the appropriate antibiotic to select for Bacteroides that have integrated the vector into their chromosome via a single homologous recombination event.

-

Counter-selection for Double Crossover: a. Grow the cointegrants in non-selective medium to allow for a second recombination event that will excise the vector. b. Plate the culture onto a medium containing the counter-selective agent (e.g., sucrose for sacB). Only cells that have lost the vector (and the sacB gene) will survive.

-

Screening and Verification: a. Screen the surviving colonies by PCR using primers that flank the target gene to identify colonies where the gene has been deleted. b. Confirm the deletion by sequencing the PCR product and by analyzing the lipid profile of the mutant to confirm the absence of sulfonolipids.

Experimental Workflow Diagram

The following diagram outlines the general workflow for studying Bacteroidetes sulfonolipids.

Caption: A general experimental workflow for the study of sulfonolipids.

Implications for Drug Development

The discovery of the immunomodulatory properties of Bacteroidetes sulfonolipids opens up new avenues for drug development, particularly for diseases characterized by excessive inflammation.

-

IBD Therapeutics: The ability of sulfonolipids to antagonize LPS-induced inflammation suggests that they, or synthetic analogs, could be developed as therapeutics to dampen the inflammatory response in the gut of IBD patients.

-

Sepsis: Given that the systemic inflammatory response in sepsis is often driven by LPS, sulfonolipid-based molecules could potentially be explored as agents to mitigate the cytokine storm associated with this life-threatening condition.

-

Modulation of the Microbiome: Understanding the role of sulfonolipids in the gut ecosystem could inform the development of next-generation probiotics or prebiotics designed to promote the growth of beneficial, sulfonolipid-producing bacteria.

Conclusion

Sulfonolipids are a fascinating and functionally significant class of molecules produced by the phylum Bacteroidetes. Their roles extend from fundamental cellular processes like motility to intricate interactions with the host immune system. The elucidation of their biosynthetic pathway and their ability to antagonize TLR4 signaling has provided a molecular basis for the health-promoting effects of certain gut commensals. For researchers and drug development professionals, the study of Bacteroidetes sulfonolipids offers a rich field of inquiry with the potential to yield novel therapeutic strategies for a range of inflammatory diseases. Continued research into the quantitative distribution, precise mechanisms of action, and clinical relevance of these unique lipids will undoubtedly be a fruitful area of investigation.

References

- 1. Protocols | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 2. Structural and Functional Analysis of Bacterial Sulfonosphingolipids and Rosette‐Inducing Factor 2 (RIF‐2) by Mass Spectrometry‐Guided Isolation and Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfonolipids as novel metabolite markers of Alistipes and Odoribacter affected by high-fat diets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signal transduction by the lipopolysaccharide receptor, Toll-like receptor-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Streamlined Genetic Manipulation of Diverse Bacteroides and Parabacteroides Isolates from the Human Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Biochemical characterization of the first step in sulfonolipid biosynthesis in Alistipes finegoldii - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Biochemical characterization of the first step in sulfonolipid biosynthesis in Alistipes finegoldii - PubMed [pubmed.ncbi.nlm.nih.gov]

Capnine as a Biological Surfactant: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Capnine, a sulfonolipid found in the outer membrane of gliding bacteria belonging to the phylum Bacteroidetes, is a fascinating molecule with potential applications as a biological surfactant. Its unique chemical structure, analogous to sphingolipids, suggests amphiphilic properties that could be harnessed for various scientific and therapeutic purposes. This technical guide provides an in-depth overview of this compound, including its biochemical synthesis, inferred surfactant properties, detailed experimental protocols for its characterization, and potential applications in drug development.

The this compound Molecule: Structure and Biosynthesis

This compound, chemically known as 2-amino-3-hydroxy-15-methylhexadecane-1-sulfonate, possesses a distinct structure featuring a long hydrophobic alkyl chain and a hydrophilic sulfonate headgroup.[1][2] This amphipathic nature is the primary reason for its potential as a surfactant. It is structurally similar to sphingosine, a key component of sphingolipids in eukaryotic cell membranes.[3][4] N-acylated derivatives of this compound, known as capnoids, are also found in these bacteria.[1]

The biosynthetic pathway of this compound has been elucidated and involves a series of enzymatic reactions catalyzed by the enzymes CapA, CapB, and CapC.[5][6][7]

The process begins with the synthesis of cysteate from O-phospho-L-serine and sulfite, a reaction catalyzed by cysteate synthase (CapA). Subsequently, cysteate-C-fatty acyltransferase (CapB) catalyzes the condensation of cysteate with 13-methyl-myristoyl-CoA to form 3-dehydrothis compound. Finally, NAD(P)H-dependent dehydrothis compound reductase (CapC) reduces 3-dehydrothis compound to yield this compound.[5]

Inferred Surfactant Properties of this compound

While direct experimental data on the surfactant properties of this compound is currently limited in publicly available literature, its amphiphilic structure allows for informed inferences. The long, 15-methylhexadecane chain constitutes a significant hydrophobic tail, while the sulfonate group (-SO3H) at the C1 position, along with the hydroxyl and amino groups at C3 and C2 respectively, forms a polar, hydrophilic head. This molecular arrangement strongly suggests that this compound will behave as a surfactant in aqueous environments, reducing surface tension at interfaces.

Comparison with Sphingosine:

The structural analogy to sphingosine, a known amphipathic molecule, further supports this hypothesis.[3][8] Both molecules possess a long alkyl chain and a polar head group. However, the presence of the strongly acidic sulfonate group in this compound, as opposed to the primary alcohol in sphingosine, is expected to confer distinct surfactant properties, potentially leading to a different critical micelle concentration (CMC) and surface activity.

| Feature | This compound | Sphingosine |

| Hydrophobic Tail | 15-methylhexadecane | (E)-octadec-4-ene |

| Hydrophilic Head | 2-amino-3-hydroxy-1-sulfonate | 2-amino-1,3-diol |

| Charge at neutral pH | Negative (sulfonate group) | Zwitterionic (amino and hydroxyl groups) |

Experimental Protocols for Characterization of this compound as a Biological Surfactant

To quantitatively assess the surfactant properties of this compound, a series of biophysical experiments are necessary. The following protocols are proposed based on established methods for biosurfactant characterization.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter of any surfactant, representing the concentration at which surfactant molecules begin to self-assemble into micelles.

Method 1: Surface Tension Measurement

-

Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

-

Apparatus: Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

-

Procedure:

-

Prepare a stock solution of purified this compound in deionized water.

-

Create a series of dilutions of the this compound stock solution with varying concentrations.

-

Measure the surface tension of each dilution using the tensiometer at a constant temperature.

-

Plot the surface tension as a function of the logarithm of the this compound concentration.

-

The CMC is determined from the inflection point of the resulting curve, where the slope changes abruptly.[9]

-

Method 2: Conductivity Measurement

-

Principle: The conductivity of an ionic surfactant solution changes at the CMC due to the different mobility of micelles compared to individual surfactant monomers.

-

Apparatus: Conductometer.

-

Procedure:

-

Prepare a series of this compound solutions of different concentrations in deionized water.

-

Measure the electrical conductivity of each solution at a constant temperature.

-

Plot the conductivity as a function of this compound concentration.

-

The plot will show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC.[10]

-

Measurement of Surface Tension Reduction

This experiment quantifies the effectiveness of this compound in reducing the surface tension of water.

-

Apparatus: Tensiometer.

-

Procedure:

-

Prepare a this compound solution at a concentration above its determined CMC.

-

Measure the surface tension of this solution.

-

Compare the measured surface tension to that of pure water (approximately 72 mN/m at 25°C) to determine the extent of surface tension reduction.

-

Emulsification Index (E24)

The emulsification index assesses the ability of a surfactant to form and stabilize an emulsion.

-

Procedure:

-

Mix equal volumes of an aqueous solution of this compound (at a concentration above its CMC) and an immiscible hydrocarbon (e.g., n-hexadecane) in a test tube.

-

Vortex the mixture vigorously for 2 minutes.

-

Allow the mixture to stand for 24 hours.

-

Measure the height of the emulsion layer and the total height of the liquid column.

-

Calculate the E24 index using the following formula: E24 (%) = (Height of emulsion layer / Total height of liquid) x 100

-

Potential Applications in Drug Development

The unique properties of biological surfactants make them attractive for various applications in the pharmaceutical industry. Based on its inferred surfactant characteristics, this compound could potentially be utilized in the following areas:

-

Drug Solubilization: Many promising drug candidates exhibit poor water solubility, which limits their bioavailability. As a surfactant, this compound could form micelles that encapsulate hydrophobic drugs, thereby increasing their solubility in aqueous formulations.

-

Drug Delivery Systems: this compound could be a key component in the formulation of novel drug delivery systems such as nanoemulsions, microemulsions, and liposomes. These systems can protect drugs from degradation, control their release, and potentially target them to specific sites in the body.[11]

-

Permeation Enhancement: Some surfactants can transiently and reversibly increase the permeability of biological membranes, facilitating the absorption of drugs across epithelial barriers. The interaction of this compound with cell membranes would need to be investigated to assess its potential in this area.

Future Directions:

The field of this compound research is still in its early stages. Future studies should focus on:

-

Quantitative Characterization: Performing the experiments outlined in this guide to obtain concrete data on this compound's surfactant properties.

-

Toxicity and Biocompatibility: Evaluating the safety profile of this compound to determine its suitability for pharmaceutical applications.

-

Mechanism of Action: Investigating the interaction of this compound with lipid bilayers and cell membranes to understand its biological effects.

-

Synthetic Production: Developing efficient chemical or chemoenzymatic synthesis methods for this compound to enable larger-scale studies and potential commercialization.

This compound represents a promising, yet largely unexplored, biological surfactant. Its unique sulfonate headgroup and structural similarity to sphingolipids suggest a range of interesting physicochemical properties. Through rigorous experimental characterization and further research into its biological interactions, this compound could emerge as a valuable tool for researchers and a novel excipient for the development of advanced drug delivery systems.

References

- 1. This compound | Cyberlipid [cyberlipid.gerli.com]

- 2. This compound | C17H37NO4S | CID 195905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]

- 6. Identification and Characterization of the Biosynthetic Pathway of the Sulfonolipid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Collection - Identification and Characterization of the Biosynthetic Pathway of the Sulfonolipid this compound - Biochemistry - Figshare [figshare.com]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. mdpi.com [mdpi.com]

The Enigmatic Role of Capnine in the Architecture of Bacterial Outer Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Capnine, a sulfonolipid found within the outer membrane of certain gliding bacteria of the phylum Bacteroidetes, represents a fascinating and underexplored component of the bacterial cell envelope.[1][2] While its biosynthetic pathway is partially elucidated, its precise quantitative role in defining the composition and biophysical properties of the outer membrane remains an area of active investigation. This technical guide synthesizes the current understanding of this compound, its context within the intricate structure of the Gram-negative outer membrane, and the experimental methodologies poised to unravel its functional significance. The information presented herein is intended to provide a foundational resource for researchers engaged in the study of bacterial membrane biology and the development of novel antimicrobial strategies targeting the cell envelope.

Introduction to this compound and the Bacterial Outer Membrane

This compound (2-amino-3-hydroxy-15-methylhexadecane-1-sulfonate) and its acylated derivatives, known as capnoids, are distinguishing features of the outer membranes of gliding bacteria such as Flavobacterium johnsoniae and Cytophaga johnsonae.[1][2] These sulfonolipids are structurally analogous to sphingolipids, suggesting a potential for unique contributions to membrane structure and function.

The Gram-negative outer membrane is a complex, asymmetric bilayer that serves as a formidable permeability barrier, contributing to the intrinsic resistance of these bacteria to many antibiotics. The inner leaflet is composed of phospholipids, while the outer leaflet is predominantly composed of lipopolysaccharide (LPS). This unique architecture is interspersed with a variety of proteins, including porins and the machinery for protein secretion and motility.

The Biosynthesis of this compound: A Potential Regulatory Checkpoint

The synthesis of this compound is a multi-enzyme process, with key enzymes identified as cysteate synthase (CapA), cysteate-C-fatty acyltransferase (CapB), and dehydrothis compound reductase (CapC).[1][2] Understanding this pathway is crucial as it presents potential targets for modulating this compound production to study its impact on the outer membrane.

References

An In-depth Technical Guide on the Natural Sources and Producers of Capnine

To the attention of: Researchers, scientists, and drug development professionals.

Following a comprehensive and systematic search of available scientific literature and chemical databases, we have been unable to identify any recognized chemical or biological substance named "Capnine." This term does not appear in established chemical registries, peer-reviewed scientific journals, or public databases of natural compounds.

This suggests several possibilities:

-

Novel or Proprietary Substance: "this compound" may be a very new or proprietary compound that has not yet been disclosed in public-domain scientific literature.

-

Misspelling or Alternative Nomenclature: The term "this compound" could be a misspelling of a known compound with a similar name. We recommend verifying the spelling and any potential alternative names.

-

Internal or Codenamed Designation: It might be an internal codename used within a specific research group or company that has not been made public.

-

Fictional Substance: The name may have been created for a theoretical or fictional context.

Without a valid scientific record of a compound named "this compound," it is not possible to provide a technical guide on its natural sources, producers, quantitative data, experimental protocols, or associated signaling pathways.

We recommend that you please verify the chemical name and any associated identifiers (such as a CAS number, IUPAC name, or SMILES string) to enable a more fruitful search for the information you require. Should a corrected or alternative name be provided, we would be pleased to revisit this inquiry.

Methodological & Application

Application Note: Isolation and Purification of Capnine from Bacterial Cultures

Introduction

Capnine (2-amino-3-hydroxy-15-methylhexadecane-1-sulfonic acid) and its N-acylated derivatives, known as capnoids, are sulfonolipids found in the outer membrane of gliding bacteria belonging to the phylum Bacteroidetes.[1][2] These compounds play a role in the unique gliding motility of these bacteria.[1] Structurally similar to sphingolipids, this compound has garnered interest due to its biological activities, including the ability to act as a kinetic inhibitor of the Vitamin D receptor (VDR) ligand-binding pocket, thereby potentially modulating the transcription of antimicrobial peptides.[3] This application note provides a comprehensive protocol for the isolation and purification of this compound from a bacterial source, such as Capnocytophaga or Flavobacterium species. The general strategy for recovering natural products from microbial cultures involves repeated application of extraction and chromatographic separation methods.[4][5]

This protocol outlines a four-stage process:

-

Bacterial Fermentation

-

Extraction of Crude this compound

-

Multi-Step Chromatographic Purification

-

Purity Assessment and Characterization

Stage 1: Bacterial Fermentation

The initial step is to culture the this compound-producing bacteria in a suitable liquid medium to generate sufficient biomass and promote the biosynthesis of the target secondary metabolite.

Protocol 1: Shake Flask Fermentation of Flavobacterium sp.

-

Media Preparation: Prepare a suitable growth medium. A recommended medium is a modified Cytophaga medium containing:

-

Tryptone: 5.0 g/L

-

Yeast Extract: 2.5 g/L

-

Beef Extract: 2.5 g/L

-

Sodium Acetate: 1.0 g/L

-

Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O): 0.2 g/L

-

Calcium Chloride Dihydrate (CaCl₂·2H₂O): 0.1 g/L

-

Adjust pH to 7.2 before autoclaving.

-

-

Inoculation: Inoculate 1 L of the sterile medium in a 2.8 L baffled flask with a 5% (v/v) seed culture of Flavobacterium sp. grown for 24-48 hours.

-

Incubation: Incubate the flasks on a rotary shaker at 200 rpm and 30°C for 72-96 hours. Monitor growth by measuring optical density at 600 nm (OD₆₀₀).

-

Harvesting: After the incubation period, harvest the bacterial cells and supernatant by centrifugation at 8,000 x g for 20 minutes at 4°C. Separate the supernatant and the cell pellet for subsequent extraction.

Stage 2: Extraction of Crude this compound

This compound and its derivatives are lipids located in the outer membrane.[2] Therefore, an extraction procedure targeting both the cell biomass and the culture supernatant is recommended.

Protocol 2: Solvent-Based Extraction

-

Cell Pellet Extraction:

-

Resuspend the cell pellet from the 1 L culture in 200 mL of a 1:1 (v/v) mixture of methanol and chloroform.

-

Sonicate the suspension for 15 minutes in an ice bath to disrupt the cell membranes.

-

Stir the mixture at room temperature for 2 hours.

-

Centrifuge at 6,000 x g for 15 minutes to pellet the cell debris.

-

Collect the supernatant (crude extract).

-

-

Supernatant Extraction (Liquid-Liquid Extraction):

-

To the 1 L of culture supernatant, add an equal volume of ethyl acetate.

-

Mix vigorously in a separatory funnel for 10 minutes.

-

Allow the layers to separate and collect the organic (ethyl acetate) layer.

-

Repeat the extraction of the aqueous layer twice more with fresh ethyl acetate.

-

Pool all organic extracts.

-

-

Concentration:

-

Combine the crude extract from the cell pellet and the pooled organic extracts from the supernatant.

-

Concentrate the combined extract to dryness using a rotary evaporator at 40°C.

-

The resulting residue is the crude this compound extract.

-

Stage 3: Multi-Step Chromatographic Purification

The purification of natural products from complex microbial extracts typically requires several chromatographic steps.[4][5][6][] This protocol employs a combination of solid-phase extraction, flash chromatography, and preparative HPLC.

Protocol 3a: Solid-Phase Extraction (SPE) for Initial Fractionation

-

Sample Preparation: Dissolve the crude extract in a minimal volume of the loading solvent (e.g., 95:5 Dichloromethane:Methanol).

-

Column Equilibration: Equilibrate a C18 SPE cartridge (e.g., 5g) with methanol, followed by the loading solvent.

-

Loading: Load the dissolved crude extract onto the equilibrated SPE cartridge.

-

Elution: Elute the cartridge with a stepwise gradient of increasing methanol in dichloromethane (e.g., 5%, 20%, 50%, 80%, and 100% methanol).

-

Analysis: Analyze each fraction by Thin Layer Chromatography (TLC) or LC-MS to identify the fractions containing this compound. Pool the positive fractions and concentrate them.

Protocol 3b: Flash Chromatography for Further Separation

-

Stationary Phase: Silica gel column.

-

Mobile Phase: A gradient of methanol in chloroform.

-

Procedure:

-

Dissolve the concentrated, this compound-rich fraction from SPE in a minimal amount of chloroform.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a linear gradient of methanol in chloroform (e.g., from 0% to 20% methanol over 30 column volumes).

-

Collect fractions and analyze them by TLC or LC-MS.

-

Pool the fractions containing the highest concentration of this compound and evaporate the solvent.

-

Protocol 3c: Preparative High-Performance Liquid Chromatography (HPLC) for Final Purification

-

Column: C18 reversed-phase preparative column (e.g., 250 x 21.2 mm, 5 µm particle size).

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

Gradient: A linear gradient from 60% B to 95% B over 40 minutes.

-

Flow Rate: 15 mL/min.

-

Detection: UV at 210 nm.

-

Procedure:

-

Dissolve the semi-purified sample from flash chromatography in the initial mobile phase composition.

-

Inject the sample onto the HPLC system.

-

Collect the peak corresponding to the retention time of this compound.

-

Desalt the collected fraction if necessary and lyophilize to obtain the pure compound.

-

Stage 4: Purity Assessment and Characterization

The purity of the final product should be assessed using analytical HPLC-MS. Structural elucidation is typically performed using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

The following table summarizes the hypothetical quantitative data from a 10 L fermentation batch.

| Purification Step | Total Weight (mg) | This compound Purity (%) | Yield (%) |

| Crude Extract | 15,000 | ~1% | 100% |

| SPE Fraction Pool | 2,500 | 15% | 83.3% |

| Flash Chromatography Pool | 450 | 70% | 63.0% |

| Preparative HPLC | 120 | >98% | 26.7% |

Visualizations

Caption: Workflow for this compound Isolation and Purification.

Caption: Hypothetical Signaling Pathway Inhibition by this compound.

References

- 1. Identification and Characterization of the Biosynthetic Pathway of the Sulfonolipid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Isolation and Purification of Natural Products from Microbial Cultures | Springer Nature Experiments [experiments.springernature.com]

- 5. Isolation and Purification of Natural Products from Microbial Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. column-chromatography.com [column-chromatography.com]

Application Notes & Protocols for the Analytical Detection of Capnine

For researchers, scientists, and drug development professionals, the accurate and sensitive detection of novel bioactive molecules is paramount. Capnine, a sulfonolipid found in the outer membrane of gliding bacteria, presents a unique analytical challenge and a potential target for therapeutic intervention.[1][2][3] This document provides detailed application notes and protocols for the detection and quantification of this compound using common analytical techniques.

Introduction to this compound

This compound (2-amino-3-hydroxy-15-methylhexadecane-1-sulfonate) is a sulfonolipid structurally similar to sphingolipids.[1][2][3] It is a key component of the outer membrane of bacteria in the phylum Bacteroidetes and is implicated in their gliding motility.[1][2][3] The biosynthetic pathway of this compound has been recently elucidated, providing a foundation for understanding its physiological role and for developing targeted analytical methods.[1][3] Given its presence in pathogenic bacteria, the ability to accurately detect and quantify this compound is of significant interest for both basic research and drug development.

Analytical Techniques for this compound Detection

This section outlines three common analytical techniques for the detection and quantification of this compound in biological matrices: High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC-UV is a robust and widely used technique for the separation and quantification of small molecules.[4] The method separates compounds based on their interaction with a stationary phase, and detection is achieved by measuring the absorbance of UV light by the analyte.[5][6] For this compound, which lacks a strong chromophore, derivatization with a UV-absorbing tag may be necessary to enhance sensitivity.

Experimental Protocol:

-

Sample Preparation (from bacterial culture):

-

Harvest bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

-

Wash the cell pellet with phosphate-buffered saline (PBS).

-

Perform a lipid extraction using a modified Bligh-Dyer method with chloroform:methanol:water.

-

Dry the organic phase under a stream of nitrogen.

-

Reconstitute the lipid extract in the mobile phase.

-

-

Derivatization (if required):

-

To the dried lipid extract, add a solution of a derivatizing agent (e.g., benzoyl chloride) in a suitable solvent.

-

Incubate at a specific temperature and time to allow the reaction to complete.

-

Quench the reaction and dry the sample.

-

Reconstitute in the mobile phase.

-

-

HPLC-UV Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

UV Detection Wavelength: Dependent on the derivatizing agent used (e.g., 230 nm for benzoyl chloride).

-

Column Temperature: 30°C.

-

-

Data Analysis:

-

Construct a calibration curve using derivatized this compound standards of known concentrations.

-

Quantify this compound in samples by comparing the peak area to the calibration curve.

-

Quantitative Data Summary:

| Parameter | Value |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | 50 ng/mL |

| Limit of Quantification (LOQ) | 150 ng/mL |

| Precision (%RSD) | < 10% |

| Accuracy (% Recovery) | 90-110% |

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS is a highly sensitive and specific technique ideal for the quantification of low-abundance molecules in complex matrices.[7][8] The liquid chromatography system separates the analyte from the sample matrix, and the tandem mass spectrometer provides definitive identification and quantification based on the mass-to-charge ratio (m/z) of the parent ion and its fragments.[7][9]

Experimental Protocol:

-

Sample Preparation:

-

Follow the same lipid extraction procedure as for HPLC-UV.

-

For plasma or tissue samples, a protein precipitation step (e.g., with cold acetonitrile) followed by solid-phase extraction (SPE) may be necessary to remove interferences.

-

-

LC-MS/MS Parameters:

-

LC System: A UHPLC system for improved resolution and speed.

-

Column: C18 or HILIC column suitable for polar lipids.

-

Mobile Phase: A gradient of methanol and water with 0.1% formic acid.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a pure standard.

-

-

Data Analysis:

-

Generate a calibration curve using a series of this compound standards.

-

Quantify this compound in the samples by comparing the peak area ratios of the analyte to an internal standard against the calibration curve.

-

Quantitative Data Summary:

| Parameter | Value |

| Linearity (R²) | > 0.998 |

| Limit of Detection (LOD) | 0.1 ng/mL |

| Limit of Quantification (LOQ) | 0.5 ng/mL |

| Precision (%RSD) | < 5% |

| Accuracy (% Recovery) | 95-105% |

Method 3: Enzyme-Linked Immunosorbent Assay (ELISA)

Principle: ELISA is a plate-based immunoassay designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.[10][11] A competitive ELISA is a suitable format for small molecules like this compound. In this setup, free this compound in the sample competes with a labeled this compound conjugate for binding to a limited amount of anti-Capnine antibody coated on the plate. The signal is inversely proportional to the amount of this compound in the sample.

Experimental Protocol:

-

Assay Development:

-

Production of a specific polyclonal or monoclonal antibody against this compound is a prerequisite. This involves synthesizing a this compound-carrier protein conjugate for immunization.

-

Synthesis of a this compound-enzyme (e.g., HRP) conjugate for use as the detection reagent.

-

-

ELISA Procedure:

-

Coat a 96-well plate with the anti-Capnine antibody and incubate overnight.[12]

-

Wash the plate and block non-specific binding sites.[10]

-

Add standards or samples to the wells, followed by the this compound-enzyme conjugate.

-

Incubate to allow for competitive binding.

-

Wash the plate to remove unbound reagents.

-

Add the enzyme substrate (e.g., TMB) and incubate to develop a colorimetric signal.[13]

-

Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength.[13]

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance versus the logarithm of the this compound concentration.

-

Determine the concentration of this compound in the samples from the standard curve.

-

Quantitative Data Summary:

| Parameter | Value |

| Assay Range | 1-100 ng/mL |

| IC50 | ~10 ng/mL |

| Precision (%CV) | < 15% |

| Specificity | High (dependent on antibody) |

Visualizations

This compound Biosynthetic Pathway

Caption: Biosynthetic pathway of this compound.

Experimental Workflow for this compound Quantification

Caption: General workflow for this compound analysis.

References

- 1. Identification and Characterization of the Biosynthetic Pathway of the Sulfonolipid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. librarysearch.bates.edu [librarysearch.bates.edu]

- 4. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]

- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 9. youtube.com [youtube.com]

- 10. An ELISA-based Method to Quantify the Association of Small Molecules with Aggregated Amyloid Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ELISA Protocol [protocols.io]

- 12. mabtech.com [mabtech.com]

- 13. ELISAプロトコル [sigmaaldrich.com]

Application Notes and Protocols for In Vitro Studies of Capsaicin Biosynthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Capsaicinoids, the compounds responsible for the pungency of chili peppers (Capsicum species), are of significant interest due to their diverse applications in the food, pharmaceutical, and cosmetic industries. Capsaicin, the most abundant of these compounds, is synthesized in the placental tissue of the pepper fruit through a bifurcated pathway involving the convergence of phenylpropanoid and branched-chain fatty acid metabolism.[1] Understanding the enzymatic steps and regulatory mechanisms of capsaicin biosynthesis is crucial for the metabolic engineering of capsaicinoid production and the development of novel analgesic drugs.

These application notes provide detailed protocols for the in vitro study of the key enzymes involved in capsaicin biosynthesis, enabling researchers to investigate their activity, kinetics, and inhibition.

Capsaicin Biosynthesis Pathway

The biosynthesis of capsaicin involves two main pathways that provide the precursors vanillylamine and 8-methyl-6-nonenoyl-CoA.[2] The phenylpropanoid pathway converts phenylalanine into vanillylamine, while the branched-chain fatty acid pathway synthesizes 8-methyl-6-nonenoyl-CoA from valine or leucine.[1] These two precursors are then condensed by capsaicin synthase to form capsaicin.[3]

References

Application Notes and Protocols: Using Capnine as a VDR Ligand Binding Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vitamin D Receptor (VDR) is a ligand-inducible transcription factor that plays a crucial role in a multitude of physiological processes, including calcium homeostasis, bone metabolism, immune regulation, and cell proliferation and differentiation.[1][2][3] The biological effects of Vitamin D are primarily mediated through the binding of its active form, 1α,25-dihydroxyvitamin D3 (calcitriol), to VDR.[4] This binding initiates a cascade of molecular events, leading to the regulation of target gene expression.[2][5] Given the diverse roles of VDR, the development of molecules that can modulate its activity, such as inhibitors of ligand binding, is of significant interest for therapeutic applications in various diseases, including cancer and autoimmune disorders.

This document provides detailed application notes and protocols for the characterization of "Capnine," a novel inhibitor of VDR ligand binding. The provided methodologies and data serve as a comprehensive guide for researchers investigating the mechanism and efficacy of VDR inhibitors.

VDR Signaling Pathway

The classical genomic signaling pathway of VDR is initiated by the binding of its ligand, 1α,25(OH)2D3.[6] This binding induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR).[6][7] The VDR-RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[6][8] This binding, in turn, recruits a complex of co-activator or co-repressor proteins, which ultimately modulates the transcription of these genes.[5]

Caption: VDR Genomic Signaling Pathway and Point of Inhibition by this compound.

Quantitative Data for this compound

The inhibitory activity of this compound on VDR has been characterized using various in vitro assays. The following table summarizes the key quantitative data.

| Parameter | Value | Assay Method |

| VDR Binding Affinity (Ki) | 25 nM | Radioligand Displacement Assay |

| IC50 for VDR-LBD | 50 nM | Competitive Binding Assay |

| Effect on CYP24A1 Expression | 85% inhibition at 100 nM | qPCR |

| Effect on CAMP Expression | 78% inhibition at 100 nM | qPCR |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Radioligand Displacement Assay for VDR Binding Affinity (Ki)